4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine
Overview
Description
4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H5BrClFN2 and its molecular weight is 287.51 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The specific target would depend on the exact structure of the compound and its functional groups .
Mode of action
Without specific information on the compound’s target, it’s difficult to describe its mode of action. Many pyrimidine derivatives work by binding to their target and modulating its activity .
Biochemical pathways
Pyrimidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to alterations in downstream signaling events. Additionally, this compound may interact with other proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival. Moreover, this compound can induce apoptosis, a programmed cell death process, in certain cell types, thereby reducing the viability of malignant cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as kinases and other enzymes. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. Additionally, the distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence cellular metabolism and apoptosis. The subcellular localization of this compound can determine its specific effects on cellular processes .
Properties
IUPAC Name |
4-bromo-6-(2-chloro-6-fluorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClFN2/c11-9-4-8(14-5-15-9)10-6(12)2-1-3-7(10)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYOKYYZKKMUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=NC=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.